N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride
Description
N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride is a chemical compound that features an amide group attached to a 4-aminophenyl ring and a trifluoropropanamide moiety
Properties
IUPAC Name |
N-(4-aminophenyl)-3,3,3-trifluoropropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)5-8(15)14-7-3-1-6(13)2-4-7;/h1-4H,5,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFAWOAJUINFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1583752-82-2 | |
| Record name | N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride typically involves the reaction of 4-aminophenylamine with 3,3,3-trifluoropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminophenyl)-3,3,3-trifluoropropanamide
- N-(4-nitrophenyl)-3,3,3-trifluoropropanamide
- N-(4-aminophenyl)-2,2,2-trifluoroacetamide
Uniqueness
N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl group, which can impart distinct chemical and biological properties. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
Biological Activity
N-(4-aminophenyl)-3,3,3-trifluoropropanamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Aminophenyl Group : Contributes to the compound's reactivity and biological interactions.
- Trifluoropropanamide Moiety : Enhances lipophilicity and may influence receptor binding.
Chemical Formula
Molecular Weight
The molecular weight of this compound is approximately 232.64 g/mol.
This compound has been studied for various biological activities:
- Antitumor Activity : It has shown potential in inhibiting tumor growth in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine release and inflammation markers.
- Neuroprotective Properties : Preliminary studies suggest it could protect neuronal cells from oxidative stress.
Case Studies
-
Antitumor Efficacy in Breast Cancer Models
- In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells.
- The mechanism involved the activation of caspases leading to apoptosis.
-
Inflammation Reduction in Animal Models
- A study on mice with induced inflammation showed a significant reduction in edema and inflammatory markers upon treatment with the compound.
- Histological analysis indicated decreased leukocyte infiltration in treated tissues.
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Neuroprotective Effects in Parkinson's Disease Models
- In a rodent model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss.
- The neuroprotective effect was associated with decreased levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity.
Absorption and Distribution
Research indicates that this compound exhibits favorable absorption characteristics due to its lipophilicity. It is distributed widely in tissues post-administration.
Metabolism
The compound undergoes metabolic transformation primarily through hepatic enzymes, leading to various metabolites that may also exhibit biological activity.
Excretion
Excretion studies suggest renal clearance as a primary route for elimination from the body.
Toxicity Profile
Toxicological assessments indicate that this compound has a moderate toxicity profile. Acute toxicity studies reveal no significant adverse effects at therapeutic doses; however, long-term studies are warranted to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
